N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]benzamide
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Overview
Description
N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzamide structure through a Schiff base linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]benzamide typically involves the condensation of 4-methoxybenzaldehyde with aniline to form the Schiff base, followed by the reaction with benzoyl chloride to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to enhance the reaction rate and yield. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base linkage to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The Schiff base linkage allows the compound to form reversible covalent bonds with target proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)benzamide
- 4-methoxy-N-(4-methoxyphenyl)benzamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]benzamide is unique due to its Schiff base linkage, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group and, consequently, exhibit different properties and applications .
Properties
IUPAC Name |
N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-25-19-14-12-17(13-15-19)20(16-8-4-2-5-9-16)22-23-21(24)18-10-6-3-7-11-18/h2-15H,1H3,(H,23,24)/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLBTUQJIPUFOR-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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